molecular formula C16H22N4O5 B12547921 L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 865178-61-6

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine

Cat. No.: B12547921
CAS No.: 865178-61-6
M. Wt: 350.37 g/mol
InChI Key: DKJWGRIJBICIHQ-UWVGGRQHSA-N
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Description

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound with a unique structure that combines amino acids and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves the formation of amide bonds between the amino acids and the aromatic amine. One common method includes the coupling of 1,4-bis(aminomethyl)benzene with a tripeptide such as Ac-Phe-Gly-Ala-OH using reagents like 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole hydrate (HOBt), and triethylamine (Et3N) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the aromatic amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic amine group can participate in hydrogen bonding and π-π interactions, while the peptide backbone can mimic natural substrates, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to its specific combination of amino acids and an aromatic amine, which imparts distinct chemical and biological properties. Its ability to form well-defined three-dimensional structures and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

865178-61-6

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

2-[[(2S)-2-[[4-(aminomethyl)benzoyl]-[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N4O5/c1-9(18)15(24)20(10(2)14(23)19-8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1

InChI Key

DKJWGRIJBICIHQ-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N([C@@H](C)C(=O)NCC(=O)O)C(=O)C1=CC=C(C=C1)CN)N

Canonical SMILES

CC(C(=O)N(C(C)C(=O)NCC(=O)O)C(=O)C1=CC=C(C=C1)CN)N

Origin of Product

United States

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